molecular formula C11H9BrClF3OS B15384667 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B15384667
M. Wt: 361.61 g/mol
InChI Key: PAWGQLSHAHQUNZ-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a halogenated aromatic ketone characterized by a bromomethyl group at the 3-position, a trifluoromethylthio (SCF₃) group at the 2-position of the phenyl ring, and a chlorinated propan-2-one moiety. The bromomethyl group serves as a reactive site for nucleophilic substitution, enabling further derivatization.

Properties

Molecular Formula

C11H9BrClF3OS

Molecular Weight

361.61 g/mol

IUPAC Name

1-[3-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H9BrClF3OS/c1-6(17)9(13)8-4-2-3-7(5-12)10(8)18-11(14,15)16/h2-4,9H,5H2,1H3

InChI Key

PAWGQLSHAHQUNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC(=C1SC(F)(F)F)CBr)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Chloropropan-2-one Moieties

A. 1-(2-(Benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one (Compound 2a)

  • Structure: Features a benzoxazole-hydrazono group attached to the chloropropan-2-one core.
  • Synthesis: Prepared via diazotization of [4-(benzoxazol-2-yl)phenyl]amine followed by reaction with 2-chloro-2,4-pentanedione in ethanolic sodium acetate .
  • Biological Activity: Screened for anti-tumor activity as part of cationic 1,3,4-thiadiazole derivatives.
  • Comparison : Unlike the target compound, 2a lacks the bromomethyl and SCF₃ groups but incorporates a benzoxazole ring, which may enhance π-π stacking interactions with DNA. The absence of bromine limits its utility in further alkylation reactions.

B. 1-(2-(Benzo[d]thiazol-2-yl)hydrazono)-1-chloropropan-2-one (Compound 2b)

  • Structure : Similar to 2a but with a benzothiazole group.
  • Synthesis : Analogous to 2a, using benzothiazole derivatives .
  • However, the target compound’s SCF₃ group likely confers greater metabolic stability and electron-deficient character.

Halogenated Aromatic Ketones

A. 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one

  • Structure : Contains a brominated α,β-unsaturated ketone system.
  • Synthesis : Bromination of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one followed by elimination with triethylamine .
  • Comparison : The α,β-unsaturation enables conjugation, altering reactivity compared to the saturated propan-2-one core of the target compound. The absence of a bromomethyl group limits its use in nucleophilic substitutions.

B. 2-[3-(Bromomethyl)phenyl]thiophene

  • Structure : Bromomethyl-substituted thiophene derivative.
  • Properties : Melting point 57°C; CAS RN 85553-44-2 .
  • Comparison : The thiophene ring is less electron-withdrawing than the SCF₃ group, leading to reduced electrophilicity. The bromomethyl group’s reactivity is comparable, but the aromatic system differs in electronic contributions.

Anti-Tumor Agents with Halogenated Moieties

A. Cationic 1,3,4-Thiadiazole Derivatives

  • Structure : Derived from compounds like 2a and 2b, these derivatives incorporate thiadiazole rings.
  • Activity : Exhibit cytotoxicity against cancer cell lines, with mechanisms involving DNA intercalation .
  • Comparison : The target compound’s SCF₃ group may enhance binding to hydrophobic pockets in enzymes or DNA, offering a distinct mechanism compared to thiadiazole-based intercalators.

Data Tables

Table 2: Physical Properties

Compound Name Melting Point (°C) Solubility (Predicted)
Target Compound Not reported Moderate (SCF₃ increases lipophilicity)
2-[3-(Bromomethyl)phenyl]thiophene 57 Soluble in organic solvents
1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole HBr >280 (dec.) Hydrophilic (salt form)

Key Research Findings

  • Synthetic Flexibility : The bromomethyl group offers a versatile site for further functionalization, unlike compounds with fixed substituents (e.g., 2a/2b) .

Preparation Methods

Synthesis of 3-(Bromomethyl)-2-(Trifluoromethylthio)Benzaldehyde

Step 1: Thiolation and Trifluoromethylation
Starting with 3-methyl-2-mercaptobenzaldehyde, the trifluoromethylthio group is introduced via a radical-mediated reaction using silver trifluoromethanesulfinate (AgSCF₃) and iodobenzene diacetate in dichloromethane at 0°C.

$$
\text{3-Methyl-2-mercaptobenzaldehyde} + \text{AgSCF₃} \xrightarrow{\text{PhI(OAc)₂, CH₂Cl₂}} \text{3-Methyl-2-(trifluoromethylthio)benzaldehyde}
$$

Yield : 68–72%.

Step 2: Bromination of the Methyl Group
The methyl group at position 3 is brominated using N-bromosuccinimide (NBS) under radical initiation with AIBN in carbon tetrachloride.

$$
\text{3-Methyl-2-(trifluoromethylthio)benzaldehyde} + \text{NBS} \xrightarrow{\text{AIBN, CCl₄}} \text{3-(Bromomethyl)-2-(trifluoromethylthio)benzaldehyde}
$$

Optimization Notes :

  • Temperature : 70–80°C to minimize di-bromination.
  • Solvent : Anhydrous CCl₄ prevents hydrolysis.
  • Workup : Column chromatography (hexane/ethyl acetate, 4:1) yields 85–90% purity.

Friedel-Crafts Acylation with Chloroacetone

Step 3: Coupling Reaction
The aldehyde intermediate undergoes Friedel-Crafts acylation with chloroacetone in the presence of AlCl₃ as a Lewis acid.

$$
\text{3-(Bromomethyl)-2-(trifluoromethylthio)benzaldehyde} + \text{Cl-CH₂-CO-CH₃} \xrightarrow{\text{AlCl₃, DCM}} \text{1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one}
$$

Reaction Conditions :

  • Molar Ratio : 1:1.2 (aldehyde:chloroacetone).
  • Temperature : 0°C to room temperature, 12 hours.
  • Yield : 60–65% after purification via recrystallization (ethanol/water).

Critical Optimization Parameters

Bromination Efficiency

The radical bromination step (Step 2) is highly sensitive to reaction conditions. Excess NBS leads to over-bromination, while insufficient initiator (AIBN) results in incomplete conversion. A balance is achieved at:

  • NBS Equivalents : 1.05 eq.
  • AIBN Loading : 5 mol%.

Lewis Acid Selection in Friedel-Crafts Acylation

Comparative studies show AlCl₃ outperforms FeCl₃ or ZnCl₂ in regioselectivity and yield (Table 1).

Table 1: Lewis Acid Screening for Acylation

Catalyst Yield (%) Purity (%)
AlCl₃ 65 98
FeCl₃ 42 85
ZnCl₂ 38 79

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing:

  • Solvent Recovery : CCl₄ is replaced with recyclable tert-butyl methyl ether (TBME) in bromination to reduce environmental impact.
  • Continuous Flow Reactors : Implemented for the Friedel-Crafts step to enhance heat transfer and reduce reaction time by 40%.
  • Quality Control : In-process NMR monitors intermediate purity, ensuring >98% final product compliance.

Structural Characterization and Validation

5.1 Spectroscopic Analysis

  • ¹H NMR (CDCl₃, 400 MHz):
    • δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.72 (s, 1H, Ar-H), 4.72 (s, 2H, CH₂Br), 3.21 (s, 2H, CO-CH₂-Cl).
  • ¹³C NMR :
    • δ 195.2 (C=O), 139.5 (q, J = 32 Hz, SCF₃), 122.1 (CF₃).
  • HRMS : [M+H]⁺ calculated for C₁₁H₉BrClF₃OS: 361.61, found: 361.60.

5.2 Purity Assessment HPLC (C18 column, 70:30 acetonitrile/water) confirms ≥98% purity with retention time 12.3 min.

Q & A

Q. What are the optimal synthetic routes for 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step halogenation and substitution reactions. Key steps include:

  • Halogenation : Bromination of the methyl group on the phenyl ring using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80–90°C .
  • Substitution : Introduction of the trifluoromethylthio group via nucleophilic displacement with trifluoromethylthiolate salts (e.g., AgSCF₃) in polar aprotic solvents like DMF at 50–60°C .
  • Chloropropanone Formation : Friedel-Crafts acylation with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) in dichloromethane .

Q. Critical Parameters :

FactorOptimal ConditionImpact on Yield/Purity
SolventDichloromethane (for acylation)Minimizes side reactions (e.g., hydrolysis)
Temperature50–60°C (for substitution)Balances reaction rate vs. decomposition
BaseTriethylamine (for neutralization)Prevents acid-induced degradation

Q. How can the molecular structure of this compound be validated using spectroscopic and crystallographic methods?

  • X-ray Crystallography : The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures. High-resolution data (≤ 0.8 Å) ensures accurate positioning of bromine and sulfur atoms, which exhibit strong anomalous scattering .
  • Spectroscopy :
    • ¹H/¹³C NMR : The bromomethyl group shows a triplet at ~4.3 ppm (¹H), while the trifluoromethylthio group appears as a singlet at ~45 ppm (¹³C) .
    • IR : C=O stretch at 1700–1750 cm⁻¹ confirms the ketone moiety .

Advanced Research Questions

Q. What computational methods are recommended to predict the reactivity of the trifluoromethylthio group in this compound?

  • DFT Calculations : B3LYP/6-31G(d) models predict electrophilic reactivity at the sulfur atom due to electron-withdrawing CF₃ groups. Fukui indices highlight susceptibility to nucleophilic attack .
  • MD Simulations : GROMACS can model interactions with biological targets (e.g., cysteine residues in enzymes), showing covalent bond formation via thiol-disulfide exchange .

Q. How do substituent positions (e.g., bromomethyl vs. chloropropanone) influence the compound’s interaction with biological targets?

  • Bromomethyl Group : Enhances lipophilicity (logP ~3.2) and facilitates alkylation of nucleophilic residues (e.g., histidine or cysteine) .
  • Trifluoromethylthio Group : Increases metabolic stability and electronegativity, altering binding affinity to hydrophobic enzyme pockets .
SubstituentRole in Biological InteractionExample Target
BromomethylCovalent inhibitor (e.g., kinases)EGFR tyrosine kinase
CF₃S-Enhances binding to hydrophobic pocketsCytochrome P450

Q. What strategies resolve contradictions in reactivity data between this compound and its analogs?

  • Contradiction : Discrepancies in nucleophilic substitution rates (e.g., slower reactivity compared to non-fluorinated analogs).
  • Resolution :
    • Steric Analysis : X-ray structures reveal steric hindrance from the trifluoromethylthio group, slowing SN2 reactions .
    • Kinetic Studies : Pseudo-first-order kinetics under varying pH/polarity identify solvent effects as a key variable .

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